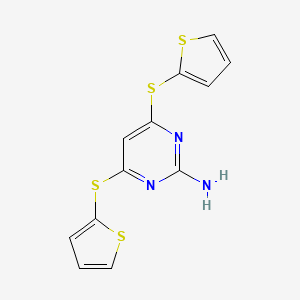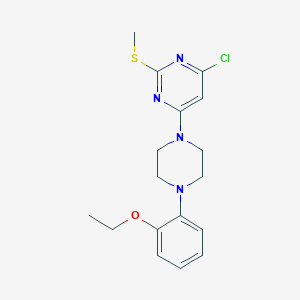![molecular formula C20H13Cl2NOS B3036273 2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 339096-03-6](/img/structure/B3036273.png)
2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole
Overview
Description
The compound “2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a chemical compound with the molecular formula C20H13Cl2NOS . It is also known as 3-(1,3-benzothiazol-2-yl)benzyl 2,4-dichlorophenyl ether .
Synthesis Analysis
The synthesis of benzothiazoles, which includes compounds like “2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . Other methods involve the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The molecular structure of “2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” consists of a benzothiazole ring attached to a phenyl ring through a methylene bridge. The phenyl ring is further substituted with a 2,4-dichlorophenoxy group .Scientific Research Applications
Antitumor Activity : Benzothiazoles, including derivatives of 2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole, have shown potent and selective antitumor activity. Studies have demonstrated their effectiveness in inhibiting the growth of human ovarian carcinoma cells, breast cancer cell lines, and other tumor cells. These compounds often exhibit biphasic dose-response relationships and unique profiles of growth inhibition, suggesting a novel mode of action (Bradshaw et al., 1998; Shi et al., 1996; Bradshaw et al., 1998; Hutchinson et al., 2001)(Bradshaw et al., 1998)(Shi et al., 1996)(Bradshaw et al., 1998)(Hutchinson et al., 2001).
Antimicrobial Properties : Certain benzothiazole derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies have shown that benzothiazole compounds can be effective in combating microbial infections (Mistry & Desai, 2006; Kendre et al., 2015)(Mistry & Desai, 2006)(Kendre et al., 2015).
Physiological pH Sensing : Benzothiazole-based compounds have been used in the development of fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity in metal cations make them suitable for biological and environmental applications (Li et al., 2018)(Li et al., 2018).
DNA Adduct Formation in Tumor Cells : Research has shown that antitumor benzothiazoles can generate DNA adducts in sensitive tumor cells both in vitro and in vivo. This suggests that these compounds interact with DNA, possibly contributing to their antitumor effects (Leong et al., 2003)(Leong et al., 2003).
Polymer Synthesis and Characterization : Benzothiazole derivatives have been utilized in the synthesis of new polymers with enhanced solubility and thermal stability. These polymers show potential in advanced technologies due to their improved physical properties (Toiserkani et al., 2011)(Toiserkani et al., 2011).
properties
IUPAC Name |
2-[3-[(2,4-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NOS/c21-15-8-9-18(16(22)11-15)24-12-13-4-3-5-14(10-13)20-23-17-6-1-2-7-19(17)25-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLZEVGAWLFFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)
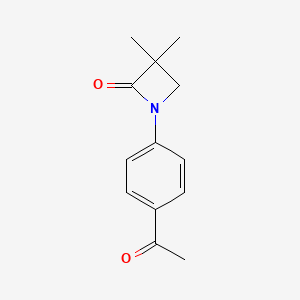
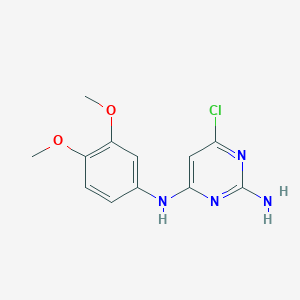
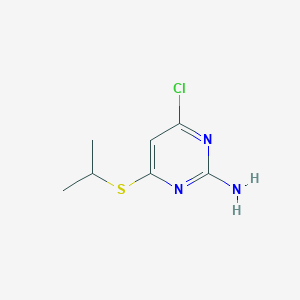

![2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol](/img/structure/B3036198.png)
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide](/img/structure/B3036199.png)
![1-[[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrobenzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3036200.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3036201.png)
![2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile](/img/structure/B3036206.png)
![3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036209.png)
![4-{[(4-Chlorobenzyl)imino]methyl}-2-(2-chloro-6-fluorobenzyl)-1,3-benzenediol](/img/structure/B3036211.png)
